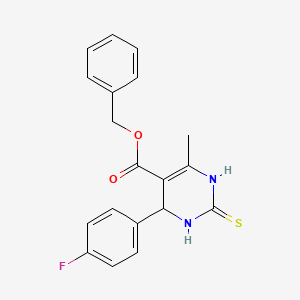
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.
Chemical Structure and Synthesis
The compound belongs to the tetrahydropyrimidine family and features a thioxo group, which enhances its reactivity and biological potential. The synthesis typically involves the Biginelli reaction, a multicomponent reaction that efficiently produces complex heterocyclic compounds from simple precursors .
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. For instance, in a study evaluating various derivatives, the compound with para-fluoro substitution demonstrated an IC50 value of 6.261 µM for radical scavenging activity, indicating potent antioxidant capabilities .
Anti-Cancer Activity
The anti-cancer potential of this compound has been highlighted in several studies. One derivative showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . Notably, the compound's ability to inhibit cancer stem cell growth suggests a promising avenue for developing anti-cancer therapies.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it demonstrated strong inhibitory action against alpha-amylase, an enzyme critical in carbohydrate metabolism. The IC50 value for one derivative was reported at 6.539 µM, highlighting its potential as an anti-diabetic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Studies have shown that meta-substituted derivatives often exhibit superior activity compared to their ortho or para counterparts due to optimal electronic effects .
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of tetrahydropyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. One compound exhibited remarkable anti-proliferative effects across multiple solid tumor types and was found to synergize with existing chemotherapeutics . This underscores the potential for this compound in combination therapies.
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| 5c | Radical Scavenging | 6.261 | Antioxidant |
| 5g | Alpha-Amylase Inhibition | 6.539 | Anti-Diabetic |
| 5e | Cytotoxicity (HepG2) | 18.69 | Cancer |
Propriétés
IUPAC Name |
benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCNXKEYHVKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














